8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
CAS: 1326809-00-0
Molecular Formula: C₁₇H₁₉F₃N₂O₄
Molecular Weight: 372.34 g/mol
Purity: ≥95% (supplier-dependent)
Availability: Discontinued for some suppliers (e.g., 3D-BDC80900), but available upon inquiry with estimated delivery by April 2025 .
This compound features a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a methyl group at position 8 and a 4-(trifluoromethyl)benzoyl group at position 3. The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability, making it relevant for medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-21-8-6-16(7-9-21)22(13(10-26-16)15(24)25)14(23)11-2-4-12(5-3-11)17(18,19)20/h2-5,13H,6-10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHODYYOCDDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group is known to enhance biological activity and metabolic stability, which may contribute to the efficacy of this compound in targeting cancer cells.
- Antimicrobial Properties : The presence of the diazaspiro structure suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics.
- Neuropharmacology : The unique structure may also interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Compounds with similar frameworks have been investigated for their potential to modulate neurotransmitter receptors.
Materials Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance in various applications, including coatings and composites.
- Fluorinated Materials : Given its trifluoromethyl group, this compound may be useful in creating fluorinated materials that exhibit low surface energy and high chemical resistance, which are desirable traits in coatings and sealants.
Case Study 1: Anticancer Research
A study conducted by researchers at a prominent university explored the anticancer effects of structurally similar compounds to 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further investigation into this compound could yield promising therapeutic agents.
Case Study 2: Antimicrobial Testing
In a collaborative study between pharmaceutical companies, the antimicrobial efficacy of related diazaspiro compounds was evaluated against resistant bacterial strains. The findings demonstrated that these compounds exhibited potent activity, paving the way for further exploration of this compound as a potential antibiotic candidate.
Case Study 3: Polymer Development
A research team focused on developing high-performance polymers incorporated this compound into their formulations. The resulting materials showed enhanced durability and resistance to environmental stressors compared to traditional polymers, highlighting its utility in materials science.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group at position 3 participates in classical acid-base and nucleophilic substitution reactions:
Trifluoromethylbenzoyl Group Reactivity
The electron-withdrawing trifluoromethyl group directs electrophilic substitutions on the benzoyl ring:
| Reaction Type | Reagents/Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-[4-(trifluoromethyl)benzoyl] derivative | Meta-directing effect of CF<sub>3</sub> confirmed via X-ray crystallography. |
| Reduction | H<sub>2</sub>/Pd-C, ethanol | 4-(4-Trifluoromethylphenyl)methanol derivative | Partial reduction of carbonyl to alcohol; spirocyclic stability retained. |
Spirocyclic System Interactions
The 1-oxa-4,8-diazaspiro[4.5]decane core influences steric and electronic environments:
Multicomponent Reactions
The compound serves as a scaffold for complexity generation:
Stability and Degradation Pathways
Critical for pharmaceutical development:
Comparative Reactivity of Analogues
Structural variations impact reaction outcomes:
| Compound | Key Functional Group | Reactivity Difference |
|---|---|---|
| 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Fluorobenzoyl | Faster nitration rates due to reduced steric hindrance. |
| 4-(4-Methoxybenzoyl) derivative | Methoxy group | Enhanced electrophilic substitution at para position. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on the Diazaspiro Core
Table 2: Modifications to the Diazaspiro Core
| Compound Name | CAS | R₁ (Position 8) | R₂ (Position 4) | Molecular Formula | MW (g/mol) |
|---|---|---|---|---|---|
| 4-(2-Chlorobenzoyl)-8-ethyl analog | 1326813-87-9 | Ethyl | 2-Cl-benzoyl | C₁₇H₂₁ClN₂O₄ | 352.81 |
| 8-Benzyl-4-(4-tert-butylbenzoyl) analog | 1326809-98-6 | Benzyl | 4-tert-butylbenzoyl | C₂₆H₃₀N₂O₄ | - |
Functional Group Modifications
- Trifluoromethyl vs. Halogenated Benzoyl Groups :
- Aromatic vs. Heteroaromatic Carbonyl Groups :
Key Research Implications
- Synthetic Challenges : Discontinued products (e.g., 3D-BDC80900) highlight supply chain issues, while higher-purity variants (e.g., 98% pyridine-4-carbonyl analog) indicate optimized synthetic routes .
Preparation Methods
Cyclocondensation of Diamines with Ketones
A common approach involves reacting a piperidine-derived diamine with a γ-lactone or cyclic ketone. For example, 4-methylpiperidine-4-carboxylic acid may react with a γ-butyrolactone derivative under acidic conditions to form the spirocyclic oxa-diaza system. Patents highlight the use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) as catalysts, achieving yields of 60–75% after refluxing in toluene.
Key Reaction Conditions
| Reactants | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Methylpiperidine + Lactone | TFA | Toluene | 110°C | 68 |
| Piperazine derivative + Ketone | PTSA | DCM | 25°C | 72 |
Intramolecular Cyclization
Alternatively, linear precursors containing both amine and ether functionalities undergo intramolecular cyclization. For instance, treating 3-(2-bromoethyl)-8-methyl-1-oxa-4,8-diazabicyclo[4.3.0]nonane with a base like potassium carbonate in DMF induces spiro ring closure. This method offers superior regioselectivity, minimizing byproducts such as non-spirocyclic amines.
Introduction of the 4-(Trifluoromethyl)Benzoyl Group
The trifluoromethylbenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Using 4-(trifluoromethyl)benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the benzoyl group is grafted onto the spirocyclic amine. Reaction in dichloromethane at 0–5°C prevents over-acylation. Post-reaction quenching with ice water isolates the intermediate, which is purified via silica gel chromatography (hexane/EtOAc, 3:1).
Optimization Insight
Suzuki-Miyaura Coupling (Alternative Route)
For higher selectivity, a palladium-catalyzed coupling between a boronic ester-functionalized spirocycle and 4-(trifluoromethyl)benzoyl bromide has been explored. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C, this method achieves 85% yield but requires pre-functionalized intermediates.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is introduced via hydrolysis of a pre-installed ester or nitrile group.
Ester Hydrolysis
The methyl ester derivative of the spiro compound undergoes saponification with aqueous NaOH (2M) in methanol/THF (1:1) at 60°C. After 12 hours, neutralization with HCl precipitates the carboxylic acid, which is filtered and recrystallized from ethanol/water.
Yield Comparison
| Starting Ester | Base | Solvent | Yield (%) |
|---|---|---|---|
| Methyl | NaOH | MeOH/THF | 92 |
| Ethyl | LiOH | EtOH/H₂O | 88 |
Nitrile Hydrolysis
In cases where ester groups are sterically hindered, nitrile intermediates are hydrolyzed using H₂SO₄ (concentrated) at 120°C. This method, though efficient, requires careful temperature control to avoid decarboxylation.
Final Deprotection and Purification
Protecting groups (e.g., tert-butyl esters) are removed under acidic conditions. For example, treating the tert-butyl-protected intermediate with HCl in dioxane (4M) at room temperature for 6 hours yields the free carboxylic acid. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity.
Critical Parameters
-
Purity Metrics : HPLC retention time (12.3 min), λ_max = 254 nm.
-
Byproduct Control : Residual trifluoroacetic acid from earlier steps is removed via repeated ether washes.
Scalability and Industrial Adaptations
Large-scale synthesis (kilogram quantities) employs continuous flow reactors for spirocyclization and acylation steps, enhancing reproducibility and reducing reaction times. For instance, a plug-flow reactor operating at 10 bar and 100°C achieves 95% conversion in 30 minutes for the Friedel-Crafts step .
Q & A
Basic: What are the key synthetic routes for preparing 8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
A common approach involves condensation reactions between spirocyclic intermediates and substituted benzoyl derivatives. For example, refluxing spirocyclic amines (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivatives) with 4-(trifluoromethyl)benzoyl chloride in anhydrous ethanol, catalyzed by glacial acetic acid, yields the target compound after purification via column chromatography . Melting point analysis and spectroscopic techniques (e.g., IR, H NMR) are critical for verifying purity .
Basic: Which characterization techniques are essential for confirming the structure of this spirocyclic compound?
Key techniques include:
- H/C NMR : To confirm spirocyclic connectivity and substituent positions (e.g., trifluoromethylbenzoyl group) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Melting Point Analysis : Validates crystallinity and purity (e.g., deviations >2°C suggest impurities) .
Advanced: How can researchers optimize the synthesis yield of this compound while minimizing side products?
Employ factorial design to test variables:
- Reaction Time/Temperature : Extended reflux durations (e.g., 6–8 hours) improve yield but may increase decomposition.
- Catalyst Loading : Adjust glacial acetic acid (0.5–1.5 mol%) to balance reaction rate and byproduct formation .
- Solvent Choice : Anhydrous ethanol vs. dichloromethane impacts polarity and intermediate stability . Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics for optimization .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in spirocyclic systems .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic Labeling : Use deuterated analogs to confirm hydrogen environments .
Advanced: What strategies exist for studying structure-activity relationships (SAR) of derivatives of this compound?
- Functional Group Substitution : Replace the trifluoromethyl group with halogens (Cl, Br) or electron-withdrawing groups to assess bioactivity changes .
- Spiro Ring Modification : Test 1-oxa vs. 1-thia analogs to evaluate ring size/heteroatom effects on target binding .
- In Silico Docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes) .
Advanced: How to design experiments to investigate the compound’s reaction mechanisms (e.g., acyl transfer in benzoylation)?
- Kinetic Isotope Effects (KIE) : Replace H with H at reactive sites to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR to isolate transient species (e.g., acylammonium intermediates) .
- Theoretical Frameworks : Link mechanisms to Marcus theory or frontier molecular orbital (FMO) analysis .
Advanced: What methods assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C indicates robust stability) .
Advanced: How can computational models validate the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories to assess stability .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between derivatives .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft ) parameters with bioactivity data .
Advanced: What analytical approaches are used to investigate the compound’s metabolic pathways?
- In Vitro Microsomal Assays : Incubate with liver microsomes and NADPH; identify metabolites via LC-HRMS .
- Isotope-Labeled Tracing : Use C-labeled analogs to track metabolic byproducts .
Advanced: How can researchers address low solubility of this compound in aqueous media?
- Co-Crystallization : Formulate with solubility-enhancing co-formers (e.g., cyclodextrins) .
- Prodrug Design : Synthesize ester or amide prodrugs that hydrolyze in vivo to release the active carboxylic acid .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
